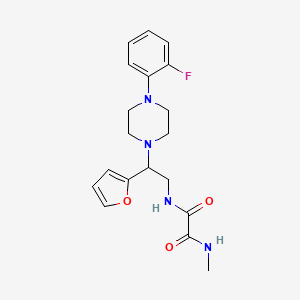
N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-methyloxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-methyloxalamide, also known as F15599, is a novel drug compound that has been developed for its potential use in psychiatric disorders. F15599 is a selective antagonist of the 5-HT1A receptor, which is a subtype of serotonin receptor. The 5-HT1A receptor is involved in the regulation of mood, anxiety, and stress, and is therefore a target for the treatment of psychiatric disorders such as depression and anxiety.
科学的研究の応用
Pharmacological Applications and Receptor Affinity
This compound's research applications are significantly tied to its interactions with dopamine D2-like receptors, a key target in treating neuropsychiatric disorders. Studies have shown that arylcycloalkylamines, including phenyl piperidines and piperazines, play a crucial role in antipsychotic agents. The inclusion of arylalkyl substituents has been demonstrated to enhance the potency and selectivity of binding affinity at D(2)-like receptors, which are pivotal in the pharmacological management of conditions like schizophrenia and Parkinson's disease. The binding affinity and selectivity are influenced by the structural attributes of the compound, indicating its therapeutic potential in neuropsychiatric medication design (Sikazwe et al., 2009).
Chemical Synthesis and Medicinal Chemistry
In the realm of medicinal chemistry, the furan and thiophene moieties, as seen in this compound, are integral in designing bioactive molecules. These heterocyclic components are foundational in creating nucleobases, nucleosides, and their analogs, showcasing the compound's relevance in synthesizing drugs with optimized antiviral, antitumor, and antimycobacterial properties. This review emphasizes the significance of heteroaryl substituents in medicinal chemistry, offering insights into the structural modifications that can enhance drug activity and selectivity (Ostrowski, 2022).
Therapeutic Potential
The therapeutic applications of piperazine derivatives, which form a part of the compound's structure, are vast, ranging from CNS agents to anticancer and cardio-protective agents. The flexibility of the piperazine scaffold in drug design is noteworthy, with modifications to its substituents significantly impacting the pharmacokinetic and pharmacodynamic profiles of the resultant molecules. This flexibility underscores the compound's potential in discovering drug-like elements for various diseases, reinforcing the need for further therapeutic investigations into piperazine-based molecules (Rathi et al., 2016).
作用機序
The compound’s pharmacokinetics, or how it is absorbed, distributed, metabolized, and excreted in the body, would also greatly influence its bioavailability and overall effects. Factors such as its solubility, stability, and the presence of metabolic enzymes in the body would play a role in this process .
The compound’s action could also be influenced by various environmental factors, such as pH, temperature, and the presence of other substances that might interact with it. These factors could affect the compound’s stability, its ability to reach its targets, and its overall efficacy .
特性
IUPAC Name |
N'-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-methyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O3/c1-21-18(25)19(26)22-13-16(17-7-4-12-27-17)24-10-8-23(9-11-24)15-6-3-2-5-14(15)20/h2-7,12,16H,8-11,13H2,1H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGCDNFNLHLUFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2627817.png)
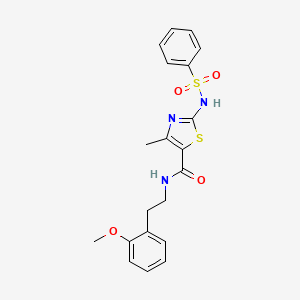
![2-({2-[2-(butylamino)-2-oxoethyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2627819.png)
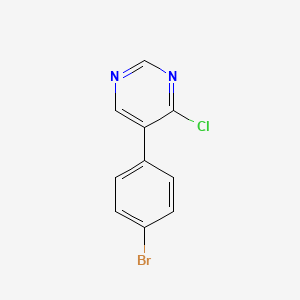
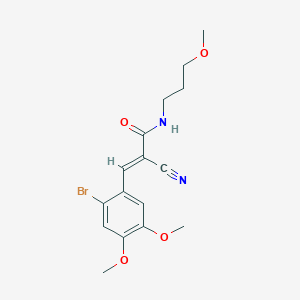
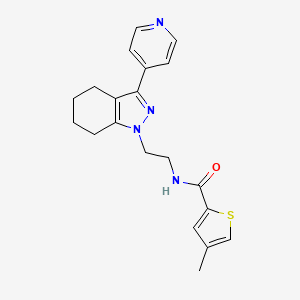
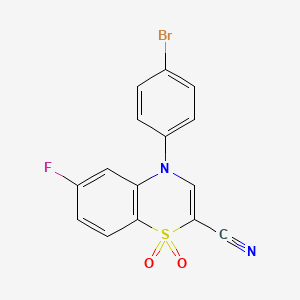
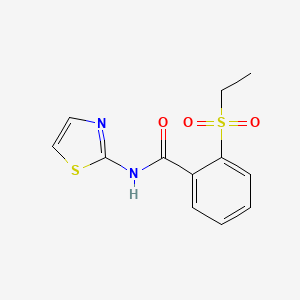
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-2-sulfonamide](/img/structure/B2627829.png)
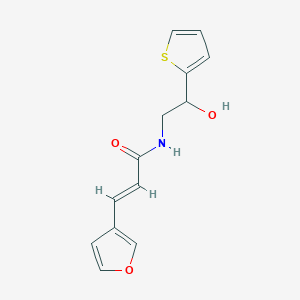
![(E)-4-[3-(butyrylamino)anilino]-4-oxo-2-butenoic acid](/img/structure/B2627831.png)
![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2627835.png)
![N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-fluorobenzenesulfonohydrazide](/img/structure/B2627836.png)
